molecular formula C5H9ClO B1625737 (1S,2R)-2-Chloro-cyclopentanol CAS No. 20377-80-4

(1S,2R)-2-Chloro-cyclopentanol

Cat. No. B1625737
CAS RN: 20377-80-4
M. Wt: 120.58 g/mol
InChI Key: MCCNFMGRUXKBFV-UHNVWZDZSA-N
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Description

(1S,2R)-2-Chloro-cyclopentanol is a chiral compound that has gained attention due to its potential applications in various scientific fields. This compound is a cyclopentane derivative that contains a chlorine atom and a hydroxyl group on adjacent carbon atoms.

Scientific Research Applications

Stereochemistry in Organic Synthesis

(1S,2R)-2-Chloro-cyclopentanol plays a crucial role in the stereochemistry of organic synthesis. For example, the Grignard reactions of 2-anilinocyclopentanones have been studied, highlighting the importance of stereochemistry in producing compounds like trans-1-methyl-2-(4-chloro-N-methylanilino)-cyclopentanol (Berbalk, Eichinger, & Decker, 1976). This research underscores the role of cyclopentanol derivatives in understanding and controlling stereochemical outcomes in organic synthesis.

Electrochemical Reduction

Studies on the electrochemical reduction of various halopentanes, including those related to cyclopentanol derivatives, have been conducted. This research provides insight into the formation of cyclopentane and its derivatives through electrochemical methods, which is significant for the development of new synthetic pathways (Pritts & Peters, 1994).

Conformational Analysis

Conformational studies of cyclopentane derivatives, including cis- and trans-cyclopentane-1,3-diol, have been carried out. These studies, involving NMR spectroscopy and computational methods, are critical for understanding the molecular geometry and behavior of cyclopentanol derivatives in various environments (Abraham & Koniotou, 2003).

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds, including norcoronamic acid and coronamic acids, has been achieved using cyclopentanol derivatives. These syntheses are crucial for developing new pharmaceutical compounds and understanding the relationship between molecular structure and biological activity (Gaucher, Ollivier, Marguerite, Paugam, & Salaün, 1994).

Bioorganic Chemistry

In bioorganic chemistry, cyclopentanol derivatives have been used in the synthesis of carbocyclic nucleoside analogues with inhibitory effects on enzymes like terminal deoxynucleotidyl transferase. This research is significant for the development of new therapeutic agents (Theil, Ballschuh, Flatau, von Janta-Lipinski, & Matthes, 1998).

properties

IUPAC Name

(1S,2R)-2-chlorocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCNFMGRUXKBFV-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479037
Record name AG-E-49353
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Chloro-cyclopentanol

CAS RN

20377-80-4
Record name AG-E-49353
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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